molecular formula C24H15ClN2O8 B3518657 2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3518657
M. Wt: 494.8 g/mol
InChI Key: PKYNHFCNWNAGCK-UHFFFAOYSA-N
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Description

The compound “2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a chloro group (-Cl), a methoxy group (-OCH3), and a carboxylate ester group (-COO-). These functional groups suggest that the compound might have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitro group might be introduced via a nitration reaction, the chloro group via a halogenation reaction, and the methoxy group via an etherification reaction . The exact synthetic route would depend on the desired final product and the starting materials available.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the aromatic ring more susceptible to electrophilic aromatic substitution reactions. The chloro group might be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of a carboxylate ester group could make the compound more polar and increase its solubility in polar solvents. The nitro group could contribute to acidity .

Safety and Hazards

As with any chemical compound, handling “2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could include toxicity, flammability, and reactivity .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O8/c1-34-21-9-5-15(25)11-19(21)26-22(29)17-8-4-14(10-18(17)23(26)30)24(31)35-12-20(28)13-2-6-16(7-3-13)27(32)33/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYNHFCNWNAGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

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